- Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents, Australian Journal of Chemistry, 2002, 55(9), 565-576
Cas no 89292-78-4 (1-(2-Fluorobenzyl)piperazine)
1-(2-Fluorobenzyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-[(2-fluorophenyl)methyl]-
- 1-(2-Fluorobenzyl)piperazine
- 1-(2-FLUOROBENZYL)-PIPERAZINE
- 1-[(2-fluorophenyl)methyl]piperazine
- 1-(2-Fluoro-benzyl)-piperazine
- Piperazine,1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
- [(2-fluorophenyl)methyl]piperazine
- 1-(2-fluorobenyl)-piperazine
- 2-fluorobenzylpiperazine
- Piperazine, 1-[(2-fluorophenyl)methyl]-
- 2-fluorobenzyl piperazine
- IGVNZJBYRPULAI-UHFFFAOYSA-N
- BBL019063
- SBB003603
- STK397844
- 1-[(2-Fluorophenyl)methyl]piperazine (ACI)
- 1-(o-Fluorobenzyl)piperazine
- 4-(2-Fluorobenzyl)piperazine
- N-2-Fluorobenzylpiperazine
- 1-[(2-fluorophenyl)methyl]-piperazine
- F30639
- AS-11220
- SCHEMBL593144
- 1-(2-Fluorobenzyl)piperazine, 96%
- Piperazine,1-[(2-fluorophenyl)methyl]-,hydrochloride(1:1)
- 89292-78-4
- DTXSID00963040
- AKOS000198929
- FS-1476
- A843124
- MFCD02256027
- EN300-11007
- SY040438
-
- MDL: MFCD02256027
- Inchi: 1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
- InChI Key: IGVNZJBYRPULAI-UHFFFAOYSA-N
- SMILES: FC1C(CN2CCNCC2)=CC=CC=1
Computed Properties
- Exact Mass: 194.12200
- Monoisotopic Mass: 194.12192665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 15.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: liquid
- Density: 1.170 g/mL at 25 °C(lit.)
- Boiling Point: 93-96 °C/0.2 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.5330(lit.)
- PSA: 15.27000
- LogP: 1.49760
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(2-Fluorobenzyl)piperazine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
1-(2-Fluorobenzyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Fluorobenzyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017397-1g |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 017397-5g |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 98% | 5g |
£37.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F921642-1g |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 96% | 1g |
¥309.60 | 2022-01-11 | |
| Chemenu | CM120178-25g |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 96% | 25g |
$283 | 2021-08-06 | |
| TRC | F598043-25mg |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F598043-50mg |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F598043-250mg |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 250mg |
$ 80.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650242-5G |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 96% | 5G |
¥818.17 | 2022-02-24 | |
| Chemenu | CM120178-25g |
1-(2-Fluorobenzyl)piperazine |
89292-78-4 | 96% | 25g |
$*** | 2023-05-29 | |
| abcr | AB148033-2 g |
1-(2-Fluorobenzyl)piperazine; 97% |
89292-78-4 | 2g |
€93.50 | 2022-03-25 |
1-(2-Fluorobenzyl)piperazine Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
Production Method 2
- Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents, Letters in Drug Design & Discovery, 2016, 13(10), 1063-1075
Production Method 3
- Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 h, reflux; cooled
1.4 Reagents: Water
- Synthesis and antifungal activities of 1-(1H-1,2,4-triazole-1-yl)-2-(t-butyl)-3-[(4-substituted benzyl)-piperazin-1-yl]-2-propanols, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(4), 208-213
Production Method 5
1.2 Reagents: Potassium carbonate Solvents: Water ; 1 h
- Synthesis and biological activity of new 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole, Journal of Chemical Research, 2006, (12), 809-811
Production Method 6
- Design, synthesis and biological evaluation of new phthalimide and saccharin derivatives with alicyclic amines targeting cholinesterases, beta-secretase and amyloid beta aggregation, European Journal of Medicinal Chemistry, 2017, 125, 676-695
Production Method 7
- Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80
Production Method 8
- Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA, Journal of Chemical Sciences (Berlin, 2015, 127(12), 2251-2260
Production Method 9
- Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors, European Journal of Medicinal Chemistry, 2011, 46(4), 1404-1414
Production Method 10
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
- The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities, Journal of Chemical Research, 2022, 46(6),
Production Method 11
- Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives, Natural Product Research, 2020, 34(9), 1282-1287
1-(2-Fluorobenzyl)piperazine Raw materials
- 2-Fluorobenzyl chloride
- N-Boc-piperazine
- 1-(bromomethyl)-2-fluorobenzene
- 1-(oxolane-2-carbonyl)piperazine
1-(2-Fluorobenzyl)piperazine Preparation Products
1-(2-Fluorobenzyl)piperazine Suppliers
1-(2-Fluorobenzyl)piperazine Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-(2-Fluorobenzyl)piperazine
1-(2-Fluorobenzyl)piperazine (CAS No. 89292-78-4): A Comprehensive Overview of Properties and Applications
1-(2-Fluorobenzyl)piperazine, with the CAS number 89292-78-4, is a fluorinated derivative of piperazine that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique fluorobenzyl substitution, plays a crucial role in the development of various bioactive molecules. Its molecular structure combines the flexibility of the piperazine ring with the electronic effects of the fluorine atom, making it a versatile building block in medicinal chemistry.
The 1-(2-Fluorobenzyl)piperazine structure is particularly notable for its potential in drug discovery. Researchers have explored its use as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders. The presence of the fluorine atom enhances the molecule's bioavailability and metabolic stability, which are critical factors in pharmaceutical development. Recent studies have highlighted its utility in creating novel piperazine-based therapeutics, especially in areas such as mood regulation and cognitive enhancement.
From a chemical perspective, 1-(2-Fluorobenzyl)piperazine (CAS 89292-78-4) exhibits interesting physical and chemical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents. Its fluorobenzyl group contributes to increased lipophilicity compared to non-fluorinated analogs, which can influence its behavior in biological systems. These characteristics make it valuable for structure-activity relationship studies in medicinal chemistry programs.
The synthesis of 1-(2-Fluorobenzyl)piperazine involves several well-established organic chemistry techniques. Most commonly, it is prepared through the nucleophilic substitution reaction between 2-fluorobenzyl bromide and piperazine in the presence of a base. The process requires careful control of reaction conditions to ensure high yield and purity, as the quality of this intermediate directly impacts the performance of final pharmaceutical products. Recent advancements in green chemistry have led to more sustainable production methods for such fluorinated piperazine derivatives.
In the pharmaceutical industry, CAS 89292-78-4 has found applications as a precursor to various drug candidates. Its structural features make it particularly valuable for developing compounds that interact with G-protein coupled receptors (GPCRs) in the central nervous system. The 2-fluorobenzyl moiety provides optimal spatial arrangement for receptor binding, while the piperazine nitrogen atoms serve as hydrogen bond acceptors. These properties have led to its incorporation in several investigational drugs currently undergoing clinical trials.
Beyond pharmaceuticals, 1-(2-Fluorobenzyl)piperazine has shown promise in material science applications. The electron-withdrawing nature of the fluorine atom influences the electronic properties of the molecule, making it potentially useful in the development of specialty chemicals and advanced materials. Researchers are investigating its use in creating novel fluorinated polymers with unique thermal and chemical resistance properties. This expanding range of applications demonstrates the versatility of this piperazine derivative across multiple scientific disciplines.
The market for fluorinated piperazine compounds like 1-(2-Fluorobenzyl)piperazine has seen steady growth in recent years. This trend reflects the increasing demand for fluorinated building blocks in drug discovery and material science. Pharmaceutical companies particularly value such compounds for their ability to improve drug-like properties through strategic fluorine incorporation. As the understanding of fluorine's effects on molecular properties deepens, the importance of specialized fluorobenzyl derivatives continues to rise in both academic and industrial settings.
Quality control and characterization of 1-(2-Fluorobenzyl)piperazine (89292-78-4) involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These analytical methods ensure that the material meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact research outcomes or product performance.
Safety considerations for handling 1-(2-Fluorobenzyl)piperazine follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when working with this chemical. Researchers emphasize the importance of working in well-ventilated areas and following good laboratory practices when synthesizing or using this piperazine derivative. Material safety data sheets provide detailed guidance on storage conditions and handling procedures for this compound.
Future research directions for 1-(2-Fluorobenzyl)piperazine focus on expanding its applications in drug discovery and exploring novel synthetic methodologies. The growing interest in fluorine-containing pharmaceuticals suggests that this compound will remain relevant in medicinal chemistry. Additionally, its potential as a building block for functional materials continues to attract attention from material scientists. As synthetic techniques advance and our understanding of structure-property relationships improves, the utility of this fluorobenzyl piperazine derivative is expected to grow across multiple scientific domains.
In conclusion, 1-(2-Fluorobenzyl)piperazine (CAS No. 89292-78-4) represents an important class of fluorinated heterocyclic compounds with wide-ranging applications in pharmaceutical research and material science. Its unique combination of structural features, including the piperazine core and 2-fluorobenzyl substitution, provides valuable opportunities for molecular design and property optimization. As research continues to uncover new applications for this versatile compound, its significance in scientific and industrial contexts is likely to increase, making it a subject of ongoing interest in chemical and pharmaceutical communities worldwide.
89292-78-4 (1-(2-Fluorobenzyl)piperazine) Related Products
- 1353955-55-1(N*1*-Ethyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine)
- 435345-41-8(1-(2-Fluorobenzyl)piperazine)
- 953072-16-7(N-(2-Fluorobenzyl)ethane-1,2-diamine)
- 204013-06-9(1-(2,4-Difluorobenzyl)piperazine 2HCl)
- 874774-61-5(1-(2,6-Difluorophenyl)methylpiperazine)
- 194233-64-2(4-[(2-fluorophenyl)methyl]-1-Piperazineethanamine)
- 5270-04-2(1-(2-fluorobenzyl)-4-methylpiperazine)
- 626216-27-1(2-(dimethylamino)ethyl(2-fluorophenyl)methylamine)
- 1096873-48-1(N*1*-(2-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine)
- 179334-18-0(Piperazine,1-[(2,5-difluorophenyl)methyl]-)